2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, akin to the compound , involves chemoselective thionation-cyclization processes. Kumar et al. (2013) reported an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are closely related to our compound, using Lawesson's reagent-mediated thionation of functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013). This method showcases the introduction of complex functionalities into the thiazole core, which could be adapted for the synthesis of our compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including our compound, often features significant hydrogen bonding and other intermolecular interactions that influence their crystalline structure and stability. Lynch and Mcclenaghan (2004) elucidated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, demonstrating the importance of N—H...N and N—H...O interactions in stabilizing the molecular conformation (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, offering avenues to diverse functional molecules. Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to novel heterocyclic systems. This reactivity underscores the potential for functionalizing our compound through similar strategies (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure of thiazole derivatives are crucial for their application. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice. While specific studies on our compound might be scarce, related research by Lynch and Mcclenaghan provides insight into the crystalline nature of similar thiazole compounds, highlighting the role of hydrogen bonding in their physical characteristics.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. Research by Knyazyan et al. (2013) on the synthesis of novel 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives highlights the versatility of thiazole compounds in undergoing various chemical reactions, offering insights into the chemical behavior of our compound (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a part of a broader class of chemicals that have been the subject of various synthetic and characterization studies. Research has explored efficient routes to synthesize 2-phenyl and 2-thienyl substituted thiazoles, including those with similar structural features to the compound , employing chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013). Such synthetic methodologies allow for the introduction of various functionalities, including esters, N-substituted carboxamides, or peptides, into the thiazole products, showcasing the compound's chemical versatility and potential for further derivatization.
Potential Biological Activities
While specific studies on the biological activities of this compound were not found, research on related thiazole and thienyl compounds has identified several areas of interest. For instance, thiazole derivatives have been synthesized and tested for various biological activities, including antimicrobial and anti-inflammatory properties, which suggests potential pharmacological applications for similarly structured compounds (A. El-Dean, R. Zaki, Abdullah Y. Abdulrazzaq, 2015). Additionally, thiazolylcarboxamide derivatives have been characterized and studied for their antibacterial and antifungal activities, highlighting the relevance of the thiazole core in drug discovery and development (Sachin S. Wazalwar, Anita R. Banpurkar, F. Perdih, 2019).
properties
IUPAC Name |
2-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-6-10-9(3)21-7-11(10)13(19)17-15-16-8(2)12(22-15)14(20)18(4)5/h7H,6H2,1-5H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXYDYXOBPMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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